molecular formula C12H19NO5 B2917114 Racemic-(3aR,6S,6aR)-4-(tert-butoxycarbonyl)hexahydro-2H-furo[3,2-b]pyrrole-6-carboxylic acid CAS No. 1445951-57-4

Racemic-(3aR,6S,6aR)-4-(tert-butoxycarbonyl)hexahydro-2H-furo[3,2-b]pyrrole-6-carboxylic acid

Cat. No. B2917114
CAS RN: 1445951-57-4
M. Wt: 257.286
InChI Key: NNZSBVSOHULTJQ-DJLDLDEBSA-N
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Description

The compound is a derivative of amino acids that are protected by a tert-butyloxycarbonyl (Boc) group . The Boc group is a common protecting group used in organic synthesis. It’s used to prevent certain functional groups from reacting until the desired steps are completed .


Synthesis Analysis

While specific synthesis methods for this compound were not found, Boc-protected amino acids are often used in peptide synthesis . They can be used as starting materials in dipeptide synthesis with commonly used coupling reagents .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

Research has shown the utility of racemic and tert-butoxycarbonyl protected compounds in synthesizing complex organic molecules. For instance, the development of novel synthetic routes for gallenfarbstoffe derivatives highlights the versatility of racemic tert-butoxycarbonyl intermediates in constructing biologically relevant structures, such as vinyl isoneobilirubinates, through oxidation and thermal decomposition processes (Gossauer & Weller, 1978). Similarly, studies on the inhibition of enzymes like L-aromatic amino acid decarboxylase by tert-butoxycarbonyl-protected amino acids underscore their potential as biochemical tools (Ahmad, Phillips, & Stammer, 1992).

Biologically Active Compounds

The application extends into the realm of biologically active compounds, where racemic and tert-butoxycarbonyl-protected derivatives have been explored for their pharmacological potentials. Research into the synthesis of constrained cyclopropane analogs of phenylalanine, yielding enantiomerically pure derivatives, demonstrates the relevance of these chemical frameworks in drug development (Jiménez et al., 2001). Another notable study focuses on the structural and NMDA activity analysis of dihydroisoxazole derivatives, indicating the importance of such compounds in neurological research (Meneghetti et al., 2006).

properties

IUPAC Name

(3aR,6S,6aR)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-6-7(10(14)15)9-8(13)4-5-17-9/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8+,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZSBVSOHULTJQ-DJLDLDEBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2C1CCO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@@H]2[C@H]1CCO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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